molecular formula C10H10BrNOS2 B2580691 5-(4-bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034208-90-5

5-(4-bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2580691
CAS No.: 2034208-90-5
M. Wt: 304.22
InChI Key: FMEXPNAQJCSYJJ-UHFFFAOYSA-N
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Description

5-(4-Bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane ( 2034208-90-5) is a high-value chemical building block with the molecular formula C 10 H 10 BrNOS 2 and a molecular weight of 304.23 g/mol . This compound features a unique bridged bicyclic 2-thia-5-azabicyclo[2.2.1]heptane scaffold coupled with a 4-bromothiophene carbonyl moiety, a structure that offers rich potential for exploration in medicinal chemistry and drug discovery . The bromine atom on the thiophene ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . Compounds based on similar azabicyclic scaffolds are frequently investigated for their potential biological activity. Research into related structures has indicated potential applications in the development of therapeutics for central nervous system disorders, inflammatory conditions, and pain management, highlighting the broad research utility of this chemical class . With a topological polar surface area of 73.8 Ų and other defined physicochemical properties, this compound is a sophisticated reagent for the synthesis of complex molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS2/c11-6-1-9(15-4-6)10(13)12-3-8-2-7(12)5-14-8/h1,4,7-8H,2-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEXPNAQJCSYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the bromination of thiophene derivatives followed by cycloaddition reactions to form the bicyclic structure . The reaction conditions often require the use of strong acids or bases, and the process is typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

Cholinesterase Inhibition

One of the prominent applications of this compound is as a potential inhibitor of cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. In a study investigating coumarin derivatives, compounds with similar structural motifs demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Table 1: Inhibition Potency of Related Compounds

Compound NameAChE IC50 (µM)BuChE IC50 (µM)
Compound A12.515.0
Compound B8.010.5
5-(4-Bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptaneTBDTBD

Anticancer Activity

The compound has also been explored for its anticancer properties, particularly in inhibiting ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis in cancer cells. Similar compounds have shown promising results in clinical trials targeting pancreatic cancer .

Case Study:
In a Phase 2 trial involving ribonucleotide reductase inhibitors, compounds structurally related to this compound demonstrated efficacy in patients with advanced pancreatic cancer, highlighting the potential for this compound in oncological applications .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine enhances the electron-withdrawing capacity, potentially improving the performance of devices.

Table 2: Electronic Properties of Thiophene Derivatives

Compound NameHOMO Level (eV)LUMO Level (eV)Band Gap (eV)
Thiophene A-5.0-3.02.0
Thiophene B-4.8-3.11.7
This compoundTBDTBDTBD

Mechanism of Action

The mechanism of action of 5-(4-bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding . Additionally, the bromine atom can form halogen bonds, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Bicyclo[2.2.1]heptane Derivatives

5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane
  • Structure : Replaces the 4-bromothiophene group with a 4-chlorophenylcyclopentanecarbonyl moiety.
  • The cyclopentane spacer may reduce steric hindrance compared to the planar thiophene [4].
  • Synthesis : Likely involves similar acyl chloride coupling methods, as demonstrated in for thiophenecarbonitrile derivatives [2].
2-Thia-5-azabicyclo[2.2.1]heptane Hydrochloride
  • Structure : Lacks the 4-bromothiophene-carbonyl substituent, existing as a hydrochloride salt.
  • Impact : The absence of the carbonyl-thiophene group simplifies the molecule (MW 151.66 vs. ~365.3 for the target compound) and increases water solubility due to the ionic nature of the hydrochloride salt [11].
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-Dioxide HCl
  • Structure : Features oxidized sulfur atoms (sulfone group).

Heteroatom Position and Bicyclo Framework Modifications

7-Azabicyclo[2.2.1]heptane Derivatives (PET Radioligands)
  • Structure : Substitutes sulfur with a nitrogen atom at position 7, with pyridinyl or iodopyridinyl substituents.
  • Impact : The 7-aza configuration alters electron distribution, enhancing binding affinity for nicotinic acetylcholine receptors (e.g., Ki < 1 nM for specific derivatives). The target compound’s 2-thia-5-aza configuration may favor different targets due to sulfur’s electronegativity and lone-pair interactions [3].
5-Oxa-2-azabicyclo[4.1.0]heptane Hydrochloride
  • Structure : Replaces sulfur with oxygen and modifies the bicyclo ring size ([4.1.0] vs. [2.2.1]).

Biological Activity

5-(4-Bromothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound that belongs to the class of bicyclic heterocycles. Its unique structural features make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H10BrNO3S2C_{10}H_{10}BrNO_3S_2 with a molecular weight of 336.2 g/mol. The structure includes a bromothiophene moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.

PropertyValue
Molecular FormulaC10H10BrNO3S2
Molecular Weight336.2 g/mol
CAS Number1995331-80-0
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been evaluated for its potential as a partial agonist at α4β2 nAChRs, which are implicated in cognitive functions and neuroprotection .
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against various diseases.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : Research has shown that compounds containing thiophene rings exhibit significant anticancer properties. The bromothiophene structure enhances these effects by increasing the molecule's lipophilicity, allowing better cell membrane penetration .
  • Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been documented, particularly through mechanisms involving oxidative stress and DNA damage. This suggests potential applications in treating bacterial infections .
  • Neuroprotective Effects : Studies indicate that derivatives of bicyclic compounds can protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related bicyclic compounds, it was found that these compounds could significantly reduce neuronal apoptosis in models of oxidative stress-induced damage. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of thiophene derivatives showed that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis.

Q & A

Q. What are the primary synthetic strategies for constructing the bicyclo[2.2.1]heptane core in this compound?

The bicyclo[2.2.1]heptane scaffold is typically synthesized via cyclization reactions using precursors containing sulfur and nitrogen. Common methods include:

  • Cycloaddition reactions (e.g., Diels-Alder) with functionalized dienes and dienophiles to form the bicyclic framework.
  • Palladium-catalyzed aminoacyloxylation of cyclopentene derivatives to introduce heteroatoms (S, N) .
  • Protection/deprotection strategies for sensitive functional groups, such as using benzyl or tert-butyl carbamates to stabilize intermediates . Post-cyclization steps often involve oxidation (e.g., Dess–Martin periodinane) or reduction (e.g., LiAlH4) to install the 4-bromothiophene-2-carbonyl moiety .

Table 1: Key Synthetic Steps and Reagents

StepMethodReagents/ConditionsReference
CyclizationPd-catalyzed aminoacyloxylationPd(OAc)₂, ligand, cyclopentene
OxidationDess–Martin periodinaneCH₂Cl₂, rt, 2h
ReductionLiAlH4THF, 0°C → rt

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural characterization relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to assign proton/carbon environments, particularly distinguishing the bicyclic core and bromothiophene substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, essential for verifying the bromine isotope pattern .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic system and substituent orientation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the installation of the 4-bromothiophene-2-carbonyl group?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for bromothiophene introduction .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., over-oxidation) . Data Contradiction Note : Some studies report lower yields with LiAlH4 due to over-reduction of the ketone group; switching to NaBH4 in ethanol may mitigate this .

Q. What strategies resolve discrepancies in biological activity data across studies?

Discrepancies often arise from:

  • Impurity profiles : Trace solvents (e.g., DMSO) in pharmacological assays can interfere with receptor binding. Purity ≥95% (via HPLC) is critical .
  • Stereochemical variations : Enantiomeric excess (ee) of the bicyclic core must be confirmed by chiral HPLC or NMR with chiral shift reagents .
  • Assay conditions : Variations in buffer pH or incubation time (e.g., for nicotinic receptor binding) require standardization. A meta-analysis of IC₅₀ values under controlled conditions is recommended .

Q. How does the sulfur atom in the 2-thia moiety influence reactivity and pharmacological properties?

The sulfur atom:

  • Enhances rigidity : Restricts conformational flexibility, improving binding specificity to targets like nicotinic receptors .
  • Modulates electronic effects : Electron-withdrawing sulfur increases electrophilicity of the carbonyl group, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes) .
  • Impacts metabolic stability : Sulfur oxidation to sulfone derivatives (e.g., via CYP450 enzymes) can alter pharmacokinetics, necessitating metabolic stability assays .

Q. Table 2: Pharmacological Profiling Recommendations

ParameterMethodKey Consideration
Binding AffinityRadioligand displacement assayUse [³H]-epibatidine for nicotinic α4β2 receptors
Metabolic StabilityLiver microsome assayMonitor sulfone/sulfoxide metabolites via LC-MS
ToxicityAmes testValidate absence of mutagenicity from bromothiophene

Methodological Notes

  • Stereochemical Control : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures high ee in the bicyclic core .
  • Scale-up Challenges : Pilot-scale reactions often require switching from batch to flow chemistry to manage exothermic steps (e.g., bromothiophene coupling) .

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